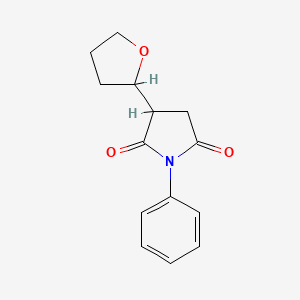![molecular formula C22H21NO4 B4973887 1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)
1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine, commonly known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. The compound belongs to the class of drugs known as entactogens, which produce feelings of empathy, emotional openness, and increased sociability. MDMA is currently a Schedule I controlled substance in the United States, meaning that it has a high potential for abuse and no accepted medical use. However, recent research has suggested that MDMA may have therapeutic benefits for a range of psychiatric disorders, including post-traumatic stress disorder (PTSD) and anxiety.
作用機序
MDMA acts primarily by increasing the release of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. It also increases the release of dopamine and norepinephrine, which are involved in reward and arousal. The combined effects of these neurotransmitters produce the characteristic feelings of euphoria and increased sociability associated with MDMA use.
Biochemical and Physiological Effects:
MDMA has a range of effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol, which can have negative effects on the body over time. Long-term use of MDMA has been associated with a range of physical and mental health problems, including cardiovascular disease, liver damage, and depression.
実験室実験の利点と制限
MDMA has several advantages as a research tool, including its ability to produce predictable effects on serotonin release and its potential therapeutic applications. However, its status as a controlled substance makes it difficult to obtain for research purposes, and its potential for abuse raises ethical concerns. Additionally, the complex synthesis process and potential for side effects make it difficult to use in clinical trials.
将来の方向性
There are several areas of future research that could advance our understanding of MDMA and its potential therapeutic applications. These include:
- Further studies on the mechanisms of action of MDMA, including its effects on gene expression and neural plasticity.
- Clinical trials to evaluate the safety and efficacy of MDMA-assisted psychotherapy for 1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine and other psychiatric disorders.
- Studies on the long-term effects of MDMA use, including its potential neurotoxicity and effects on cognitive function.
- Development of new synthetic methods for MDMA that are more efficient and sustainable.
- Exploration of MDMA analogs and other entactogens for their potential therapeutic applications.
合成法
MDMA is synthesized from safrole, a natural compound found in the oils of sassafras trees. The synthesis involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then reduction to MDMA. The process requires specialized equipment and expertise, and is illegal in many countries due to the potential for abuse.
科学的研究の応用
MDMA has been studied extensively for its potential therapeutic applications. In recent years, researchers have focused on its use in treating 1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine, a debilitating condition that affects millions of people worldwide. MDMA has been shown to increase feelings of empathy and emotional openness, which can help patients process traumatic memories and improve their mental health. Other potential applications include anxiety, depression, and addiction.
特性
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-24-21-11-17(7-9-19(21)25-14-16-5-3-2-4-6-16)13-23-18-8-10-20-22(12-18)27-15-26-20/h2-12,23H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIMOHXTNRMOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)


![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)

![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)

![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)